AWZ1066S

Description

Propriétés

IUPAC Name |

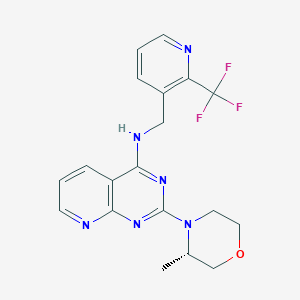

2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N6O/c1-12-11-29-9-8-28(12)18-26-16-14(5-3-7-24-16)17(27-18)25-10-13-4-2-6-23-15(13)19(20,21)22/h2-7,12H,8-11H2,1H3,(H,24,25,26,27)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFVCNUAPFSNCO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AWZ1066S: A Novel Azaquinazoline Derivative Targeting Wolbachia for the Treatment of Filariasis

An In-depth Technical Guide on the Mechanism of Action

Executive Summary

AWZ1066S is a first-in-class, orally bioavailable azaquinazoline derivative demonstrating potent and specific activity against Wolbachia, the essential endosymbiotic bacterium of filarial nematodes responsible for onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis).[1][2][3] Developed through a rigorous lead optimization program, this compound exhibits superior efficacy and a faster kill rate compared to existing anti-Wolbachia therapies like doxycycline.[1][2] Its high specificity for Wolbachia minimizes impact on gut microbiota, a significant advantage over broad-spectrum antibiotics.[2][4] While the precise molecular target is still under investigation, a novel mechanism of action, distinct from conventional protein synthesis inhibitors, has been indicated through proteomic studies.[2][5] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its efficacy, specificity, and the experimental approaches used to elucidate its function.

Introduction: The Anti-Wolbachia Strategy

Filarial nematodes, the causative agents of onchocerciasis and lymphatic filariasis, harbor an endosymbiotic bacterium, Wolbachia, which is crucial for their growth, development, embryogenesis, and survival.[2][6] Targeting Wolbachia with antibiotics has been clinically validated as a safe and effective macrofilaricidal strategy, leading to the sterilization of adult female worms and their eventual death.[1][2][6] However, the current standard of care, doxycycline, requires a prolonged treatment regimen of 4 to 6 weeks, limiting its widespread implementation in mass drug administration programs.[2][7] this compound has emerged as a promising candidate to overcome this limitation, with the potential for a much shorter treatment course of 7 days or less.[1][2][8]

In Vitro Efficacy and Specificity

This compound has demonstrated potent and selective activity against Wolbachia in various in vitro assays. The (S)-enantiomer, this compound, is the more potent form of the molecule.[2][9]

Quantitative In Vitro Potency Data

| Assay Type | Compound | EC50 (nM) | Reference |

| Wolbachia-infected C6/36 Cell Assay | This compound | 2.5 ± 0.4 | [2] |

| AWZ1066R | 14.4 ± 3.7 | [2] | |

| Doxycycline | 20 | [1] | |

| Brugia malayi Microfilaria Assay | This compound | 121 | [2] |

| AWZ1066R | 408 | [2] | |

| Doxycycline | 300 | [2] |

Time-Kill Kinetics

A significant feature of this compound is its rapid rate of killing Wolbachia compared to other antibiotics. In a time-kill assay using B. malayi microfilariae, this compound achieved maximal reduction of Wolbachia after just one day of exposure, whereas other antibiotics required up to six days.[1][2] This rapid action further supports the potential for a short-course treatment regimen.[2]

In Vivo Efficacy in Preclinical Models

The potent in vitro activity of this compound translates to significant efficacy in validated animal models of filariasis.

Quantitative In Vivo Efficacy Data

| Animal Model | Filarial Species | Treatment | Dosing Regimen | % Wolbachia Reduction | Reference |

| SCID Mouse | Brugia malayi | This compound | 100 mg/kg, oral, 7 days | 98% | [2][10] |

| Gerbil | Litomosoides sigmodontis | This compound | 100 mg/kg or 50 mg/kg, oral, twice daily, 7 days | >99% | [2][10] |

These studies demonstrate that a 7-day course of this compound is sufficient to achieve over 90% depletion of Wolbachia, a threshold considered clinically efficacious.[2][8] This leads to a sustained sterilization of adult female worms and a gradual clearance of microfilariae.[8][11]

Mechanism of Action: A Novel Approach

The rapid killing kinetics of this compound suggest a mechanism of action distinct from that of tetracyclines and other antibiotics that inhibit protein synthesis.[2][5] Genetic approaches to identify the molecular target have been challenging due to the intracellular and intractable nature of Wolbachia.[2]

Proteomic Target Identification

To elucidate the mechanism of action, a proteomic approach utilizing photoreactive chemical probes derived from the azaquinazoline scaffold of this compound was employed.[1][2][5] These probes were designed to bind to the molecular target(s) of this compound and, upon photoactivation, form a covalent bond, allowing for the identification of the target proteins through mass spectrometry.[5] This investigation identified a number of credible Wolbachia and host proteins as potential targets of this compound.[2] While a definitive single target has not yet been confirmed, this evidence points towards a novel mode of action.

Experimental Protocols

In Vitro Wolbachia-Infected Cell-Based Assay

This assay is used to determine the potency of compounds against intracellular Wolbachia.

-

Cell Line: Aedes albopictus C6/36 cell line stably infected with Wolbachia pipientis strain wAlbB.[1]

-

Methodology:

-

Seed C6/36 (wAlbB) cells in 96-well plates.

-

Treat cells with a serial dilution of the test compound (e.g., this compound) or control (e.g., doxycycline, vehicle).

-

Incubate for a defined period (e.g., 6 days) at 37°C in a 5% CO2 atmosphere.[2]

-

Fix the cells and stain with a fluorescent nucleic acid stain, such as SYTO11, which stains both the host cell nuclei and the intracellular Wolbachia.[1]

-

Acquire images using an automated high-content imaging system (e.g., PerkinElmer Operetta).

-

Analyze images to determine the percentage of infected cells and the number of Wolbachia per cell.

-

Calculate the EC50 value, the concentration of the compound that inhibits Wolbachia growth by 50%.[1]

-

In Vitro Brugia malayi Microfilaria Assay

This assay assesses the activity of compounds against Wolbachia within the microfilariae (larval stage) of the filarial worm.

-

Source of Microfilariae: Isolated from the peritoneal cavity of patently infected gerbils (Meriones unguiculatus).[2]

-

Methodology:

-

Incubate a defined number of microfilariae (e.g., 8,000 per well) with serial dilutions of the test compound in a 96-well plate.[2]

-

Incubate for 6 days at 37°C with 5% CO2.[2]

-

Assess microfilarial motility by microscopy.

-

Extract DNA from the microfilariae.

-

Quantify the Wolbachia load by quantitative PCR (qPCR) targeting a single-copy Wolbachia gene, such as the Wolbachia surface protein (wsp) gene, normalized to a nematode gene (e.g., GST).[2]

-

Determine the EC50 value based on the reduction in Wolbachia DNA.

-

In Vivo Animal Models

-

Brugia malayi SCID Mouse Model:

-

Surgically implant adult B. malayi worms into the peritoneal cavity of severe combined immunodeficient (SCID) mice.[2]

-

Administer the test compound (e.g., this compound) orally for a specified duration.

-

After the treatment period, recover the adult female worms.

-

Extract DNA from individual worms and quantify the Wolbachia load using qPCR targeting the wsp gene.[2]

-

-

Litomosoides sigmodontis Gerbil Model:

-

Infect gerbils with infective L3 larvae of L. sigmodontis.[2]

-

Initiate treatment with the test compound at a specified time post-infection.

-

Monitor peripheral blood for microfilariae levels throughout the study.

-

At the end of the study, recover adult worms.

-

Quantify Wolbachia load in individual female worms by qPCR targeting the FtsZ gene.[2]

-

Visualizations

Experimental Workflow for In Vitro Screening

Caption: Workflow for in vitro screening of this compound.

Logical Flow of Mechanism of Action Investigation

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. This compound, a highly specific anti- Wolbachia drug candidate for a short-course treatment of filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]

- 7. Advances in Antiwolbachial Drug Discovery for Treatment of Parasitic Filarial Worm Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 9. Mechanism of action of polymeric aurintricarboxylic acid, a potent inhibitor of protein--nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Azaquinazoline AWZ1066S: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of AWZ1066S, a first-in-class azaquinazoline developed as a highly specific anti-Wolbachia agent for the treatment of filariasis.

Introduction: Targeting Wolbachia for Filarial Diseases

Onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis) are debilitating neglected tropical diseases caused by parasitic filarial nematodes.[1][2] These diseases affect over 157 million people globally, causing severe disability.[2][3][4] A clinically validated strategy for treating these infections is to target the symbiotic bacterium Wolbachia, which is essential for the parasite's growth, reproduction, and survival.[5] Depleting Wolbachia with antibiotics leads to a safe and effective macrofilaricidal outcome, sterilizing the adult female worms.[1][2][4][6] However, existing antibiotic regimens are lengthy, often requiring four to six weeks of treatment.[7][8] This has driven the search for novel, fast-acting anti-Wolbachia drugs.

This compound is a potent and specific preclinical candidate that emerged from a comprehensive drug discovery program aimed at developing a short-course treatment for filariasis.[2][3][4][6][9] This molecule has the potential to significantly shorten treatment times to seven days or less, a considerable improvement over existing therapies.[2][4][9]

The Discovery of this compound: A Journey of Optimization

The discovery of this compound was a multi-parameter optimization effort that began with a phenotypic screen of a 10,000-compound library.[7][8][10] The workflow for this discovery process is outlined below.

The initial screening identified a thienopyrimidine series as a promising starting point.[1] Through a highly integrated academic-industrial partnership, over 300 analogs were synthesized and evaluated for both anti-Wolbachia activity and drug metabolism/pharmacokinetic (DMPK) properties.[1][6] This medicinal chemistry effort involved a "scaffold hopping" strategy to overcome metabolic weaknesses of the initial hit, progressing from a thienopyrimidine to a quinazoline (AWB158), and finally to the azaquinazoline AWZ1066.[1][6][10]

A key modification in this process was the substitution of an electron-donating methoxy group with an electron-withdrawing trifluoromethyl (CF3) group, which enhanced target binding interactions.[10] The racemic mixture of AWZ1066 was then separated into its enantiomers, with the (S)-isomer, this compound, being the more potent of the two.[3][11] This optimization process resulted in a 130-fold increase in potency from the initial hit, with the EC50 improving from 328 nM to 2.5 nM.[10]

Synthesis of Azaquinazoline this compound

The synthesis of this compound is achieved through a two-step sequential nucleophilic aromatic substitution (SNAr) reaction starting from the commercially available 2,4-dichloropyrido[2,3-d]pyrimidine. An improved, scalable process has been developed for the manufacture of this clinical candidate.

The general synthetic scheme is depicted below:

A more detailed, optimized synthesis for large-scale production has also been established, focusing on cost-effectiveness and robustness.[12] This process involves the in-house development of key starting materials and has been transferred to contract manufacturing organizations for multi-kilogram scale production under cGMP conditions.[12]

Biological Activity and Efficacy

This compound demonstrates potent and specific activity against Wolbachia in both cell-based and parasite assays.

In Vitro Potency

The anti-Wolbachia potency of AWZ1066 and its enantiomers was evaluated in two primary in vitro assays. The results are summarized in the table below.

| Compound | Cell-Based Assay EC50 (nM) [C6/36 (wAlbB) cells] | B. malayi Microfilaria Assay EC50 (nM) |

| AWZ1066 (racemic) | 2.6 ± 0.5 | 150 |

| This compound | 2.5 ± 0.4 | 121 |

| AWZ1066R | 14.4 ± 3.7 | 408 |

| Doxycycline (control) | 20 | 300 |

| (Data sourced from Hong et al., 2019)[1][11] |

This compound is highly specific for Wolbachia, with no significant activity against a panel of other clinically relevant bacterial strains.[3] This high specificity is a significant advantage, as it is expected to minimize the impact on the gut microbiome.[3]

In Vivo Efficacy

Preclinical efficacy of this compound was demonstrated in rodent models of filarial infection. In a Brugia malayi SCID mouse model, a 7-day oral treatment with this compound (100 mg/kg) resulted in a 98% reduction in Wolbachia load.[6] Similarly, in a Litomosoides sigmodontis gerbil model, a 7-day treatment with this compound (50 or 100 mg/kg, twice daily) led to a greater than 99% reduction in Wolbachia levels.[6] Furthermore, combination studies with benzimidazole anthelmintics like albendazole have shown synergistic effects, achieving over 90% Wolbachia depletion in just 5 days with a lower dose of this compound.[7][8]

Mechanism of Action and Target Identification

The precise molecular target of this compound is still under investigation.[5] However, its rapid killing rate compared to other antibiotics that inhibit protein synthesis suggests a novel mechanism of action.[3][6] To identify the target, a proteomic approach using photoreactive chemical probes has been employed.[3][6] This has led to the identification of several potential Wolbachia and host proteins that are currently being evaluated.[3]

The proposed mechanism of action, based on targeting Wolbachia to achieve a macrofilaricidal effect, is illustrated in the following diagram.

Drug Metabolism and Pharmacokinetics (DMPK)

A summary of the in vitro DMPK properties of this compound is presented in the table below. The compound exhibits favorable characteristics for oral drug delivery.[11]

| DMPK Parameter | Value |

| Aqueous Solubility (pH 7.4 PBS) | 238 µM |

| LogD (pH 7.4) | Moderate |

| Human Plasma Protein Binding | 91% |

| Human Hepatocyte Clearance | Low |

| Human Microsome Clearance | Low |

| Permeability (LLC-PK1) | High |

| (Data sourced from Hong et al., 2019)[11] |

This compound shows low metabolic turnover in liver microsomes and hepatocytes across multiple species, including humans.[11]

Experimental Protocols

Cell-Based Anti-Wolbachia Screening Assay

This assay utilizes a Wolbachia-infected Aedes albopictus cell line (C6/36, infected with wAlbB strain) to quantify the reduction of the bacteria in the presence of a compound.

Methodology:

-

Cell Plating: C6/36 (wAlbB) cells are seeded into 384-well plates.

-

Compound Addition: Compounds are added to the cells at various concentrations and incubated for a defined period.

-

Staining: After incubation, the cells are fixed and stained with SYTO 11, a green fluorescent nucleic acid stain that labels both the host cell nuclei and the intracellular Wolbachia.[3][11]

-

Imaging and Analysis: Plates are imaged using an automated high-content imaging system (e.g., PerkinElmer Operetta).[3][11] The software quantifies the percentage of infected cells by identifying the bright, punctate staining of Wolbachia in contrast to the larger, brighter host cell nuclei.[3][11]

-

Data Analysis: The percentage of infected cells is used to calculate the half-maximal effective concentration (EC50) for each compound.[3]

Brugia malayi Microfilaria (mf) Assay

This is an orthogonal assay to confirm the anti-Wolbachia activity in the parasite itself.

Methodology:

-

Microfilaria Isolation: B. malayi microfilariae are isolated from an infected host.

-

Compound Incubation: The microfilariae are incubated with various concentrations of the test compounds.

-

Wolbachia Quantification: After the incubation period, the Wolbachia load within the microfilariae is quantified. This is typically done by qPCR targeting a Wolbachia-specific gene (e.g., ftsZ).

-

Data Analysis: The reduction in Wolbachia gene copies relative to controls is used to determine the EC50 value.

-

Motility Assessment: The viability and motility of the microfilariae are also assessed to ensure the compound is not directly toxic to the nematode at the tested concentrations.[1]

Conclusion

Azaquinazoline this compound is a promising, first-in-class preclinical drug candidate developed through a rigorous discovery and optimization process. It exhibits potent and specific anti-Wolbachia activity, a favorable DMPK profile for oral administration, and has demonstrated significant efficacy in preclinical models of filariasis. Its novel and rapid mechanism of action offers the potential for a short-course treatment regimen, which could have a major impact on global efforts to eliminate onchocerciasis and lymphatic filariasis. This compound has now entered formal preclinical evaluation.[1]

References

- 1. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]

- 5. Facebook [cancer.gov]

- 6. pnas.org [pnas.org]

- 7. Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis [frontiersin.org]

- 9. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 10. chemtube3d.com [chemtube3d.com]

- 11. researchgate.net [researchgate.net]

- 12. research.lstmed.ac.uk [research.lstmed.ac.uk]

Unveiling the Molecular Targets of AWZ1066S in Wolbachia: A Technical Guide to Proteomic-Based Target Identification

For Immediate Release

A deep dive into the target identification of AWZ1066S, a promising anti-filarial drug candidate, reveals novel insights into its mechanism of action against Wolbachia, the endosymbiotic bacterium essential for the survival of filarial nematodes. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the proteomic strategies, experimental protocols, and key findings that have pinpointed the molecular targets of this potent compound.

This compound is a novel azaquinazoline derivative that has demonstrated rapid and specific bactericidal activity against Wolbachia, offering a significant advancement in the potential treatment of filarial diseases such as onchocerciasis (river blindness) and lymphatic filariasis.[1][2][3] Unlike conventional antibiotics that require prolonged treatment courses, this compound has shown efficacy with shorter treatment durations in preclinical models.[1] Understanding the precise molecular interactions of this compound within Wolbachia is paramount for its continued development and for uncovering new therapeutic avenues.

This guide details the chemical proteomics approach, utilizing photoreactive probes, that was instrumental in elucidating the protein targets of this compound. We present a synthesis of the experimental methodologies, quantitative data, and the identified protein targets, providing a replicable framework for similar target deconvolution studies.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data, offering a clear comparison of its potency against other anti-Wolbachia compounds.

| Compound | EC50 (nM) in Wolbachia-infected C6/36 cells |

| This compound | 2.6 |

| Doxycycline | 20 |

Table 1: In Vitro Potency of this compound. This table showcases the superior in vitro potency of this compound in a Wolbachia-infected insect cell line compared to the standard treatment, doxycycline.[4]

| Treatment | Duration | Wolbachia Depletion (%) |

| This compound | 1 day | >90 |

| Doxycycline | 6 days | ~90 |

| Minocycline | 6 days | ~90 |

| Moxifloxacin | 6 days | ~90 |

| Rifampicin | 6 days | ~90 |

Table 2: In Vitro Kill Rate of this compound. This table highlights the rapid bactericidal activity of this compound, achieving significant Wolbachia depletion after only one day of exposure in a Brugia malayi microfilaria assay, a stark contrast to the six days required by other antibiotics.[4]

Experimental Protocols

The successful identification of this compound targets hinged on a series of meticulously executed experiments. Below are the detailed protocols for the key methodologies employed.

Synthesis of Photoreactive Probes

To capture the protein targets of this compound, two bifunctional photoreactive probes were synthesized. These probes incorporate a photoreactive diazirine group, which upon UV irradiation forms a covalent bond with nearby proteins, and a terminal alkyne handle for subsequent "click" chemistry-based enrichment.

Protocol:

-

Starting Material: The synthesis commences with a derivative of the this compound scaffold, modified to include a suitable linker for the attachment of the photoreactive and enrichment moieties.

-

Introduction of the Diazirine Moiety: A trifluoromethylphenyldiazirine group is introduced via a multi-step synthesis, typically involving the reaction of a corresponding aldehyde with ammonia and an oxidizing agent, followed by conversion to the diazirine.[5]

-

Attachment of the Alkyne Handle: A terminal alkyne is incorporated, often through an ether or amide linkage, to provide a bioorthogonal handle for click chemistry.[5]

-

Purification: The final photoreactive probes are purified using high-performance liquid chromatography (HPLC) to ensure high purity for subsequent biological experiments.

Target Pulldown using Photoreactive Probes in Wolbachia-Infected Cells

This protocol outlines the procedure for utilizing the synthesized photoreactive probes to isolate the protein targets of this compound from Wolbachia-infected insect cells (e.g., Aedes albopictus C6/36 cells).

Protocol:

-

Cell Culture and Treatment: Wolbachia-infected C6/36 cells are cultured to a suitable confluency. The cells are then treated with either the photoreactive probe or a vehicle control (DMSO) and incubated.

-

UV Crosslinking: The treated cells are irradiated with UV light (typically 365 nm) to induce covalent crosslinking of the photoreactive probe to its interacting proteins.

-

Cell Lysis: The cells are harvested and lysed using a buffer containing detergents and protease inhibitors to solubilize proteins and prevent their degradation.

-

Click Chemistry: The alkyne-tagged protein-probe complexes in the cell lysate are conjugated to an azide-biotin tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

Affinity Purification: The biotinylated protein complexes are enriched from the lysate using streptavidin-coated magnetic beads.

-

Elution and Sample Preparation for Mass Spectrometry: The captured proteins are eluted from the beads, typically by boiling in a sample buffer containing a reducing agent. The eluted proteins are then subjected to in-solution trypsin digestion to generate peptides for mass spectrometry analysis.

Label-Free Quantitative Proteomics

The identification and quantification of the enriched proteins were performed using a label-free quantitative mass spectrometry approach.

Protocol:

-

LC-MS/MS Analysis: The tryptic peptides are separated by reverse-phase liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.[6][7]

-

Database Searching: The acquired MS/MS spectra are searched against a combined protein database containing sequences from Wolbachia pipientis and the host organism (e.g., Aedes albopictus) to identify the peptides and their corresponding proteins.

-

Label-Free Quantification: The relative abundance of each identified protein between the probe-treated and control samples is determined by comparing the peak intensities of their corresponding peptides across the different LC-MS/MS runs.[6][8] This is typically performed using specialized software that aligns the chromatograms and integrates the area under the curve for each peptide peak.

-

Statistical Analysis: Statistical tests, such as a t-test, are applied to the quantitative data to identify proteins that are significantly enriched in the probe-treated samples compared to the control.

Identified Wolbachia Protein Targets and Signaling Pathways

The proteomic analysis identified several Wolbachia proteins as potential targets of this compound. These proteins are involved in crucial cellular processes, suggesting that this compound disrupts fundamental biological pathways in the bacterium.

Key Identified Wolbachia Targets:

-

Wolbachia Surface Proteins (WSPs): Several WSPs, including wBm0152 and wBm0432, were identified as prominent targets. WSPs are outer membrane proteins that play a critical role in the interaction between Wolbachia and its host, including processes related to host immune response, cell proliferation, and pathogenicity.[9][10][11][12][13] The interaction of this compound with these proteins could disrupt the symbiotic relationship and compromise bacterial survival. Specifically, wBm0152 has been shown to interact with host cytoskeletal proteins actin and tubulin, while wBm0432 interacts with host glycolytic enzymes.[10]

-

Chaperonins and Heat Shock Proteins: Proteins involved in protein folding and stress response, such as GroEL, were also identified.[14] Targeting these proteins could lead to an accumulation of misfolded proteins, inducing cellular stress and ultimately leading to bacterial death.

-

Metabolic Enzymes: Several enzymes involved in key metabolic pathways were also identified as potential targets, suggesting that this compound may disrupt energy production or essential biosynthetic pathways in Wolbachia.

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the putative signaling pathway affected by this compound.

Caption: Experimental workflow for this compound target identification.

Caption: Putative signaling pathway of this compound in Wolbachia.

Conclusion

The successful application of chemical proteomics has been pivotal in unraveling the mechanism of action of this compound. The identification of key Wolbachia proteins, particularly those involved in host-symbiont interactions and essential cellular processes, provides a solid foundation for understanding its potent and rapid bactericidal effects. This technical guide offers a detailed blueprint for researchers engaged in drug discovery and target deconvolution, showcasing a powerful methodology for elucidating the molecular basis of novel therapeutic agents. The continued investigation into the specific roles of these target proteins will undoubtedly pave the way for the development of next-generation anti-filarial drugs.

References

- 1. pnas.org [pnas.org]

- 2. Anti-Wolbachia Drug with Potential to Treat Onchocerciasis and Lymphatic Filariasis | Technology Networks [technologynetworks.com]

- 3. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 7. Advantages of label-free LC-MS for quantitative proteomics [nonlinear.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparative analysis of Wolbachia surface protein in D. melanoagster, A. tabida and B. malayi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A potential role for the interaction of Wolbachia surface proteins with the Brugia malayi glycolytic enzymes and cytoskeleton in maintenance of endosymbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mosaic Nature of the Wolbachia Surface Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of a Wolbachia WSP-like protein with a nuclear-encoded protein of Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative analysis of Wolbachia surface protein in D. melanoagster, A. tabida and B. malayi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

From Thienopyrimidine to Azaquinazoline: A Technical Deep Dive into the Scaffold Hopping and Development of AWZ1066S

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AWZ1066S is a first-in-class, highly potent, and specific anti-Wolbachia preclinical drug candidate developed for the treatment of filarial diseases such as onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis).[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its evolution from a thienopyrimidine screening hit to a clinical candidate through a strategic scaffold hopping to an azaquinazoline core. The guide summarizes key quantitative data, provides detailed experimental methodologies for its evaluation, and visualizes the critical pathways and workflows involved in its development. The primary goal of the this compound program was to develop a macrofilaricidal drug with a short treatment course (7 days or less) to overcome the limitations of existing treatments like doxycycline, which requires a prolonged 4-6 week regimen.[1][4]

The Scaffold Hopping Strategy: From Thienopyrimidine to Azaquinazoline

The journey to this compound began with a phenotypic screen that identified a thienopyrimidine compound as a hit.[3][4][5][6] While promising, this initial scaffold required significant optimization to balance efficacy, safety, and drug metabolism/pharmacokinetic (DMPK) properties.[3][4][5][6] A key strategy employed was scaffold hopping, which involves replacing the central core of a molecule with a structurally different but functionally similar moiety. This led to the development of the azaquinazoline scaffold, which offered superior properties.[2]

The optimization process involved a multiparameter approach focusing on enhancing potency and improving DMPK characteristics.[2] Specific structural features were identified as crucial for the anti-Wolbachia activity of this compound, including a lipophilic electron-withdrawing CF3 group, a nitrogen at the 8-position of the azaquinazoline core, and a methyl group on the morpholinyl side-chain.[7] The (S)-enantiomer, this compound, was selected as the preclinical candidate due to its superior in vitro potency, in vivo efficacy, and safety pharmacology profile compared to its (R)-enantiomer.[7]

Caption: Drug discovery workflow from initial hit to preclinical candidate.

Mechanism of Action

This compound exerts its macrofilaricidal effect by targeting the endosymbiotic bacterium Wolbachia, which is essential for the growth, reproduction, and survival of filarial nematodes.[8] By depleting Wolbachia, this compound leads to the sterilization of adult female parasites and a safe, slow kill of the adult worms.[3][4][5][6] This indirect mechanism of action is a clinically validated approach for achieving a macrofilaricidal outcome.[1]

A key feature of this compound is its rapid bactericidal activity against Wolbachia, achieving maximum bacterial reduction in vitro after just one day of exposure, compared to 1-6 days for other antibiotics like doxycycline.[1][7] This suggests a novel mode of action compared to antibiotics that inhibit protein synthesis.[1][2] While the precise molecular target of this compound is still under investigation, proteomic studies using photoreactive chemical probes have identified several potential Wolbachia and host proteins.[1][2] this compound is highly specific for Wolbachia and does not exhibit broad-spectrum antibiotic activity, which is advantageous for minimizing impact on the gut microbiome.[2]

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

In Vitro Potency

| Compound | Assay Type | EC50 (nM) |

| This compound | Cell-based (Wolbachia-infected) | 2.5 ± 0.4 |

| Microfilaria Assay | 121 | |

| AWZ1066R | Cell-based (Wolbachia-infected) | 14.4 ± 3.7 |

| Microfilaria Assay | 408 | |

| Doxycycline | Cell-based (Wolbachia-infected) | 20 |

| Microfilaria Assay | 300 |

Data sourced from Hong et al., 2019.[1][9]

In Vivo Efficacy

| Animal Model | Drug | Dosage | Duration | Wolbachia Reduction |

| B. malayi SCID Mouse | This compound | 100 mg/kg, twice daily | 7 days | 98% |

| L. sigmodontis Gerbil | This compound | 100 or 50 mg/kg, twice daily | 7 days | >99% |

| B. malayi SCID Mouse | Doxycycline | 25 mg/kg, twice daily | 6 weeks | 99.3% |

| B. malayi SCID Mouse | Minocycline | - | 4 weeks | >90% |

Data compiled from multiple studies.[1][10][11]

Drug Metabolism and Pharmacokinetics (DMPK) Profile

| Parameter | Value |

| Aqueous Solubility (PBS, pH 7.4) | 238 µM |

| Fasted State Simulated Intestinal Fluid (FaSSIF) Solubility | 0.56 mg/mL |

| Human Plasma Protein Binding | 91% |

| Permeability (LLC-PK1 cell assay, Papp) | 7.4 x 10^-6 cm/s |

| Oral Bioavailability (Mouse) | 54-91% |

| CYP Inhibition (CYP2C9, IC50) | 9.7 µM (weak) |

| CYP Induction (CYP3A4, IC50) | 37 µM (weak) |

Data sourced from Hong et al., 2019.[4][7][9]

Experimental Protocols

In Vitro Wolbachia-Infected Cell-Based Assay

-

Cell Line: Aedes albopictus cell line (C6/36) infected with Wolbachia (wAlbB).

-

Compound Preparation: Test compounds (this compound, doxycycline) are serially diluted to desired concentrations.

-

Treatment: Infected cells are incubated with the test compounds.

-

Staining: After incubation, cells are stained with SYTO11, a green fluorescent nucleic acid stain that visualizes both the cell nuclei and the smaller, punctate Wolbachia.

-

Imaging and Analysis: Automated imaging is performed using a high-content imaging system (e.g., Operetta and Harmony software). The percentage of infected cells is quantified.

-

Data Interpretation: The effective concentration for 50% inhibition of Wolbachia (EC50) is calculated from the dose-response curve.[4]

In Vitro Microfilaria Assay

-

Source of Microfilariae (mf): Brugia malayi microfilariae are used.

-

Assay Setup: Mf are incubated with various concentrations of the test compounds.

-

Endpoint: The assay measures the reduction of Wolbachia within the microfilariae.

-

Data Analysis: The EC50 value is determined based on the reduction of Wolbachia. This assay also assesses the direct viability and motility of the microfilariae to ensure the compound's effect is specific to Wolbachia.

In Vivo Efficacy in Rodent Models

-

Animal Models:

-

Drug Administration: this compound is administered orally, typically twice daily, for a specified duration (e.g., 7 days).[1] Vehicle controls and positive controls (e.g., doxycycline) are included.

-

Washout Period: A washout period follows the treatment phase (e.g., 6 to 18 weeks).[1]

-

Endpoint Measurement:

-

Wolbachia Load: Adult female worms are recovered, and the number of Wolbachia is quantified using qPCR targeting genes like wsp or ftsZ.[12]

-

Microfilaremia: In the L. sigmodontis model, circulating microfilariae in the blood are monitored over time.[1]

-

Embryogenesis: The effect on worm embryogenesis is assessed to confirm sterilization.

-

-

Statistical Analysis: Statistical tests (e.g., Kruskal-Wallis test) are used to compare Wolbachia reduction between treated and control groups.[1]

Safety and Clinical Development

Extensive preclinical safety testing of this compound indicated a promising profile, with no significant toxicity in various in vitro assays, negative results in mutagenicity tests, and a high "no observed adverse effect level" (NOAEL) in rats (>300 mg/kg).[2]

A first-in-human, randomized, double-blind, placebo-controlled, single ascending dose Phase 1 trial was initiated.[13][14] Planned single doses ranged from 100 to 1600 mg.[14] While lower doses were well-tolerated, participants receiving a single 700 mg dose developed symptoms of acute gastritis and transient increases in liver enzymes, with one participant requiring hospitalization.[14] Due to these safety concerns, the study was terminated before reaching the exposures predicted to be clinically effective.[14]

Conclusion

The development of this compound showcases the power of scaffold hopping in medicinal chemistry to optimize a screening hit into a preclinical candidate with a desirable profile. The transition from a thienopyrimidine to an azaquinazoline core yielded a compound with high potency, specificity, and a rapid, novel mechanism of action against the critical endosymbiont Wolbachia. While its clinical development was halted due to safety issues at higher doses, the this compound program provides a valuable case study and a foundation for future efforts to develop short-course macrofilaricidal drugs for neglected tropical diseases. The insights gained from its development, particularly regarding the azaquinazoline scaffold and the rapid anti-Wolbachia effect, will undoubtedly inform the next generation of antifilarial drug discovery.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]

- 4. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. infontd.org [infontd.org]

- 6. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. Facebook [cancer.gov]

- 9. researchgate.net [researchgate.net]

- 10. Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. hra.nhs.uk [hra.nhs.uk]

- 14. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose Trial of this compound, an Anti-Wolbachia Candidate Macrofilaricide - PubMed [pubmed.ncbi.nlm.nih.gov]

AWZ1066S: A Deep Dive into its Specificity for Wolbachia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AWZ1066S is a novel, synthetic, small-molecule drug candidate developed as a potent and highly specific agent against Wolbachia bacteria.[1][2][3] These endosymbiotic bacteria are essential for the development, embryogenesis, and survival of filarial nematodes, the parasitic worms responsible for devastating neglected tropical diseases such as onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis).[1][4][5] Targeting Wolbachia offers a clinically validated macrofilaricidal strategy, leading to the sterilization and eventual death of the adult worms, thus addressing a key limitation of current microfilaricidal drugs.[1][2][6][7][8][9] This guide provides a comprehensive technical overview of the specificity, mechanism of action, and preclinical evaluation of this compound, with a focus on the quantitative data and experimental methodologies that underpin its development.

Core Attributes of this compound

This compound emerged from a multi-parameter optimization of a thienopyrimidine/quinazoline scaffold identified through a phenotypic screen of a 10,000-compound library.[1][2][3][5][10] The (S)-enantiomer, this compound, was selected as the preclinical candidate due to its superior in vitro potency, in vivo efficacy, and safety pharmacology profile.[6] A significant advantage of this compound is its high specificity for Wolbachia, which suggests a minimal impact on the host's gut microbiota, reducing the risk of dysbiosis and the emergence of resistance compared to broad-spectrum antibiotics like doxycycline.[3][4]

Quantitative Assessment of Efficacy and Specificity

The potency and specificity of this compound have been quantified through a series of in vitro and in vivo assays. The data below summarizes the key findings from preclinical studies.

In Vitro Potency

| Compound | Assay Type | Target Organism/Cell Line | EC50 (nM) |

| This compound | Cell-based assay | Wolbachia in C6/36 (wAlbB) cells | 2.5 ± 0.4 |

| AWZ1066R (R-isomer) | Cell-based assay | Wolbachia in C6/36 (wAlbB) cells | 14.4 ± 3.7 |

| This compound | Brugia malayi microfilariae assay | Wolbachia in B. malayi mf | 121 |

| AWZ1066R (R-isomer) | Brugia malayi microfilariae assay | Wolbachia in B. malayi mf | 408 |

| Doxycycline | Brugia malayi microfilariae assay | Wolbachia in B. malayi mf | 300 |

| AWZ1066 | Cell-based assay | Wolbachia in C6/36 (wAlbB) cells | 2.6 |

| AWZ1066 | Brugia malayi microfilariae assay | Wolbachia in B. malayi mf | 150 |

Data sourced from Hong et al., 2019.[11][12]

In Vivo Efficacy

| Animal Model | Parasite | Treatment | Dose | Duration | Wolbachia Reduction |

| SCID Mouse | Brugia malayi | This compound | 100 mg/kg, oral | 7 days | 98% |

| Gerbil | Litomosoides sigmodontis | This compound | 100 mg/kg, oral (twice daily) | 7 days | >99% |

| Gerbil | Litomosoides sigmodontis | This compound | 50 mg/kg, oral (twice daily) | 7 days | >99% |

Data sourced from Hong et al., 2019.[4]

Specificity Against Other Bacteria

The antibacterial activity of this compound was assessed against a panel of clinically relevant bacterial strains. The results demonstrate a high degree of specificity for Wolbachia.

| Bacterial Species | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | >64 |

| Enterococcus faecalis | Positive | >64 |

| Streptococcus pneumoniae | Positive | >64 |

| Moraxella catarrhalis | Negative | >64 |

| Haemophilus influenzae | Negative | >64 |

| Escherichia coli | Negative | >64 |

| Klebsiella pneumoniae | Negative | >64 |

| Pseudomonas aeruginosa | Negative | >64 |

| Acinetobacter baumannii | Negative | >64 |

| Bacteroides fragilis | Anaerobe | >64 |

Data derived from supplementary materials of Hong et al., 2019.[11]

Mechanism of Action

The precise molecular target of this compound within Wolbachia is still under investigation.[13] However, its rapid killing rate, which achieves maximum Wolbachia reduction after just one day of exposure in vitro, suggests a novel mechanism of action distinct from antibiotics that inhibit protein synthesis.[4] Genetic approaches to identify the target have been challenging due to the intracellular nature of Wolbachia.[4] A proteomic approach using photoreactive chemical probes has been employed to identify potential Wolbachia and host proteins that interact with this compound.[4][11]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the specificity and efficacy of this compound.

In Vitro Wolbachia Cell-Based Assay

-

Objective: To determine the half-maximal effective concentration (EC50) of compounds against intracellular Wolbachia.

-

Cell Line: Aedes albopictus C6/36 cell line stably infected with Wolbachia pipientis strain wAlbB.

-

Protocol:

-

C6/36 (wAlbB) cells are seeded into 96-well plates and incubated overnight.

-

Compounds are serially diluted and added to the cells. Doxycycline is typically used as a positive control, and DMSO as a vehicle control.

-

Plates are incubated for a specified period (e.g., 6 days).

-

Post-incubation, cells are fixed and stained with a nucleic acid dye such as SYTO 11, which stains both the host cell nucleus and the intracellular Wolbachia.

-

Automated high-content imaging is used to quantify the number of infected cells.

-

The percentage of infected cells is plotted against compound concentration to calculate the EC50 value.[11]

-

Brugia malayi Microfilariae (mf) Assay

-

Objective: To assess the anti-Wolbachia activity of compounds in the larval stage of the human filarial parasite.

-

Organism: Brugia malayi microfilariae.

-

Protocol:

-

B. malayi microfilariae are isolated and cultured in 96-well plates.

-

Test compounds are added at various concentrations.

-

The cultures are incubated for a set duration (e.g., 6 days).

-

The viability and motility of the microfilariae are assessed to rule out direct filaricidal effects.

-

The microfilariae are then harvested, and genomic DNA is extracted.

-

Quantitative PCR (qPCR) is performed to determine the ratio of a Wolbachia gene (e.g., wsp or ftsZ) to a nematode gene (e.g., gst).

-

A reduction in this ratio indicates depletion of Wolbachia. The EC50 is calculated based on the dose-dependent reduction of Wolbachia DNA.[11]

-

In Vivo Efficacy in a SCID Mouse Model

-

Objective: To evaluate the in vivo efficacy of this compound in reducing Wolbachia load in adult Brugia malayi worms.

-

Animal Model: BALB/c SCID (Severe Combined Immunodeficiency) mice.

-

Protocol:

-

SCID mice are implanted intraperitoneally with adult male and female Brugia malayi worms.

-

After a recovery and establishment period, mice are treated orally with the test compound (e.g., this compound) or vehicle control for a specified duration (e.g., 7 days).

-

At the end of the study period, adult female worms are recovered.

-

Genomic DNA is extracted from individual worms.

-

qPCR is performed to quantify the number of Wolbachia gene copies (wsp or ftsZ) per worm.

-

The reduction in Wolbachia copy number in the treated group is compared to the vehicle control group to determine efficacy.[4]

-

Visualizing the Path to Specificity

The following diagrams illustrate the logical workflow and screening cascade that led to the identification and characterization of this compound.

Caption: Drug discovery and development workflow for this compound.

Clinical Development and Future Outlook

This compound entered a Phase 1 clinical trial to assess its safety and pharmacokinetics in healthy human volunteers.[14] However, the study was halted due to safety concerns, specifically acute gastritis and transient increases in liver enzymes, which emerged at doses of 700 mg.[14][15] These adverse events prevented the trial from reaching the human exposures predicted to be necessary for clinical efficacy.[14][15]

Despite this setback in its initial clinical evaluation, the discovery of this compound remains a landmark achievement. It has validated the feasibility of developing novel, highly specific anti-Wolbachia agents through rational drug design. The extensive preclinical data on this compound provides a rich foundation for future research. Efforts are now focused on understanding the basis for the observed toxicity and on developing new candidates, potentially through combination therapies with other anthelmintics like albendazole to enhance efficacy at lower, safer doses.[5][10] The journey of this compound underscores the complexities of drug development but also highlights a promising therapeutic strategy for the eventual elimination of onchocerciasis and lymphatic filariasis.

References

- 1. This compound, a highly specific anti- Wolbachia drug candidate for a short-course treatment of filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]

- 3. sciencedaily.com [sciencedaily.com]

- 4. pnas.org [pnas.org]

- 5. Frontiers | Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis [frontiersin.org]

- 6. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 8. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 9. research.edgehill.ac.uk [research.edgehill.ac.uk]

- 10. Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 13. Facebook [cancer.gov]

- 14. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose Trial of this compound, an Anti-Wolbachia Candidate Macrofilaricide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Preclinical Pharmacology of AWZ1066S: A Novel Anti-Wolbachia Agent for Filariasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AWZ1066S is a first-in-class, orally bioavailable azaquinazoline small molecule developed as a highly specific and potent anti-Wolbachia agent for the treatment of filarial diseases, including onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis).[1][2][3][4][5][6][7][8][9] These debilitating neglected tropical diseases affect over 157 million people globally.[1][4][9][10] The current standard of care is limited by the lack of a safe and effective macrofilaricidal drug that can kill adult worms.[1][4][8][9][10] this compound targets Wolbachia, an endosymbiotic bacterium essential for the growth, reproduction, and survival of filarial nematodes.[1][3][10][11] By depleting Wolbachia, this compound induces a delayed but potent macrofilaricidal effect, leading to the sterilization of adult female worms and their eventual death.[1][4][5] Preclinical studies have demonstrated the superior efficacy of this compound over existing anti-Wolbachia therapies, with the potential for a short-course treatment regimen of 7 days or less.[1][4][5][6][7] However, a first-in-human Phase 1 trial was terminated due to safety concerns at higher doses.[12][13] This guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic/pharmacodynamic (PK/PD) properties, and detailed experimental methodologies.

Mechanism of Action: Targeting the Wolbachia Endosymbiont

The therapeutic strategy of this compound is centered on the symbiotic relationship between filarial nematodes and Wolbachia bacteria. These bacteria are crucial for the parasite's biological functions, including larval development, embryogenesis, and overall survival.[3] By specifically targeting and eliminating Wolbachia, this compound indirectly leads to the death of the adult worms, a macrofilaricidal effect that is considered safe.[1][4][5] This approach has been clinically validated with antibiotics like doxycycline, although they require prolonged treatment courses of 4-6 weeks.[1][3] this compound offers the promise of a much shorter treatment duration.[1] While the precise molecular target of this compound within Wolbachia has not been fully elucidated, its rapid killing rate compared to other antibiotics suggests a novel mechanism of action.[1][10]

Drug Discovery and Development Workflow

This compound was identified through a lead optimization program that stemmed from a phenotypic screen of 10,000 compounds.[1][8] The initial hit, a thienopyrimidine, was chemically modified to an azaquinazoline scaffold to enhance its potency, safety, and drug metabolism and pharmacokinetic (DMPK) properties.[1][5] The (S)-enantiomer, this compound, was selected for further development based on its superior in vitro potency and in vivo efficacy.[1]

In Vitro and In Vivo Efficacy

In Vitro Studies

This compound demonstrated potent and rapid anti-Wolbachia activity in in vitro assays. A time-kill assay using Brugia malayi microfilariae showed that this compound achieved maximum reduction of Wolbachia after just one day of exposure, outperforming other antibiotics such as doxycycline, minocycline, moxifloxacin, and rifampicin.[1][10] In a cell-based assay using a Wolbachia-infected Aedes albopictus cell line (C6/36), this compound caused a dose-dependent reduction in Wolbachia.[1][2][10]

In Vivo Studies in Animal Models

The preclinical efficacy of this compound was evaluated in two key rodent models of filariasis.[1]

Table 1: Summary of In Vivo Efficacy of this compound Monotherapy

| Animal Model | Parasite | Dosing Regimen | Duration | Key Findings | Reference |

| SCID Mice | Brugia malayi | 100 mg/kg, orally | 7 days | 98% reduction in Wolbachia load. | [1] |

| Mongolian Gerbils | Litomosoides sigmodontis | 50 mg/kg, twice daily, orally | 7 days | >99% reduction in Wolbachia load; clearance of circulating microfilariae. | [1][2][3] |

| Mongolian Gerbils | Litomosoides sigmodontis | 100 mg/kg, twice daily, orally | 7 days | >99% reduction in Wolbachia load. | [1] |

Recent studies have also explored combination therapies. A combination of this compound with benzimidazole anthelmintics (albendazole or oxfendazole) showed synergistic effects, achieving over 90% Wolbachia depletion in just 5 days with a lower dose of this compound.[2][3] This combination also resulted in partial adulticidal activity and a complete blockade of transmission in B. pahangi and L. sigmodontis gerbil models.[2][3]

Table 2: Summary of In Vivo Efficacy of this compound Combination Therapy

| Animal Model | Parasite | Dosing Regimen | Duration | Key Findings | Reference |

| SCID Mice | Brugia malayi | This compound (50 mg/kg, twice daily) + Albendazole (5 mg/kg, twice daily) | 5 days | Synergistic Wolbachia depletion. | [2] |

| Mongolian Gerbils | Brugia pahangi | This compound + Albendazole (10 mg/kg, twice daily) | 5 days | >90% Wolbachia depletion; complete transmission blockade. | [2][3] |

| Mongolian Gerbils | Litomosoides sigmodontis | This compound + Albendazole | 5 days | Synergistic Wolbachia depletion; complete transmission blockade. | [2][3] |

Experimental Protocols

In Vitro Wolbachia Depletion Assay

A phenotypic cell-based screen was utilized for the initial identification of anti-Wolbachia compounds.[1] This involved a Wolbachia-infected Aedes albopictus cell line (C6/36).[2] The cells were incubated with the test compounds, and the reduction of Wolbachia was quantified.[10]

Animal Models of Filarial Infection

-

Brugia malayi in SCID Mice: This model was used as an initial screen for in vivo efficacy.[1]

-

Litomosoides sigmodontis in Mongolian Gerbils: This model allows for the longitudinal tracking of circulating microfilariae in the blood following treatment.[1][2]

-

Brugia pahangi in Mongolian Gerbils: This model was used to assess the impact of combination therapy on mature, fecund female worms.[2][3]

In these models, infected animals were treated orally with this compound, either as a monotherapy or in combination with other drugs.[2] The primary endpoint was the quantification of Wolbachia load in adult female worms, typically at a specified time point post-treatment.[1][2] The effect on microfilaremia was also monitored.[1]

Pharmacokinetics, Pharmacodynamics, and Safety

This compound was developed with a focus on optimizing its drug metabolism and pharmacokinetic (DMPK) properties to be suitable for a short therapeutic course.[1][4][5][6][7] Preclinical studies indicated that this compound has DMPK characteristics compatible with a treatment regimen of 7 days or less.[1][4][5][6][7] PK/PD Monte Carlo predictions suggested that a 600 mg daily dose in humans could achieve a clinically efficacious reduction in Wolbachia.[1][10]

In terms of safety, this compound showed very low cytotoxicity in multiple in vitro toxicology assays and was found to be highly specific for Wolbachia with minimal impact on other bacteria, which would likely reduce the risk of gut microbiota disruption.[1][8][10] A range-finding study in rats determined the "no observed adverse effect level" to be greater than 300 mg/kg.[10]

However, a first-in-human, randomized, double-blind, placebo-controlled, single ascending dose trial was terminated due to safety concerns.[12] While single doses of 100, 200, 300, and 400 mg were well-tolerated, the administration of a 700 mg dose resulted in acute gastritis and a transient increase in liver enzymes in all four participants who received the drug.[12][13] These adverse events prevented the study from reaching the exposures predicted to be clinically effective.[12][13]

Conclusion

This compound represents a significant advancement in the pursuit of a short-course, safe, and effective macrofilaricidal drug for filariasis. Its novel mechanism of action, potent anti-Wolbachia activity, and promising efficacy in preclinical models underscored its potential to transform the treatment landscape for these neglected tropical diseases. The synergistic effects observed in combination with benzimidazoles further highlighted its therapeutic flexibility. However, the adverse events observed in the Phase 1 clinical trial at doses required for efficacy have halted its clinical development. Despite this setback, the preclinical data for this compound provides a valuable foundation and proof-of-concept for the continued development of next-generation anti-Wolbachia drugs for the treatment of filariasis.

References

- 1. pnas.org [pnas.org]

- 2. Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis [frontiersin.org]

- 4. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]

- 5. This compound, a highly specific anti- Wolbachia drug candidate for a short-course treatment of filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 7. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 8. sciencedaily.com [sciencedaily.com]

- 9. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Facebook [cancer.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose Trial of this compound, an Anti-Wolbachia Candidate Macrofilaricide - PubMed [pubmed.ncbi.nlm.nih.gov]

AWZ1066S: A Potent Anti-Wolbachia Candidate for Filariasis Treatment

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical activity of AWZ1066S, a novel azaquinazoline derivative, against the endosymbiotic bacterium Wolbachia in the filarial nematode Brugia malayi. The depletion of Wolbachia is a clinically validated strategy for achieving macrofilaricidal activity, leading to the sterilization and eventual death of the adult worms that cause lymphatic filariasis. This compound has emerged as a promising drug candidate due to its high potency, specificity, and potential for short-course treatment regimens.[1][2][3]

Quantitative Efficacy Data

The following tables summarize the key quantitative data from in vitro and in vivo studies, demonstrating the potent anti-Wolbachia activity of this compound.

Table 1: In Vitro Activity of this compound and Comparators

| Compound | Assay | Efficacy Metric (EC₅₀) | Notes |

| AWZ1066 (racemic) | Wolbachia-infected cell line | 2.6 ± 0.5 nM | Initial screening hit.[4] |

| AWZ1066 (racemic) | B. malayi microfilariae assay | 150 nM | No effect on microfilariae viability up to 5 µM.[4] |

| This compound | B. malayi microfilariae assay | 121 nM | The more active (S)-isomer.[4] |

| AWZ1066R | B. malayi microfilariae assay | 408 nM | The less active (R)-isomer.[4] |

| Doxycycline | B. malayi microfilariae assay | 300 nM | Positive control.[4][5] |

Table 2: In Vivo Monotherapy Efficacy of this compound in Rodent Models

| Animal Model | Treatment Regimen | Duration | Wolbachia Depletion | Key Outcomes |

| B. malayi in SCID mice | 100 mg/kg this compound (oral) | 7 days | 98% | Complete prevention of microfilariae (mf) release in 9/10 mice.[4][6] |

| L. sigmodontis in gerbils | 100 or 50 mg/kg this compound (oral, twice daily) | 7 days | >99% | Measured 18 weeks post-treatment, indicating a sustained effect.[1][6] |

| L. sigmodontis in gerbils | 50 mg/kg this compound (oral, twice daily) | 7 days | >99% | Significant reduction in adult worm burden.[7][8] |

Table 3: In Vivo Combination Therapy Efficacy with this compound

| Animal Model | Treatment Regimen | Duration | Wolbachia Depletion | Key Outcomes |

| B. malayi in SCID mice | 100 mg/kg this compound + 5 mg/kg Albendazole (ABZ) | 5 days | 98.8% | Rescued efficacy of a shorter 5-day regimen to a level equipotent to a 7-day monotherapy.[8] |

| B. malayi in SCID mice | 100 mg/kg this compound + 5 mg/kg Oxfendazole (OXF) | 5 days | >99% | Demonstrates synergy is a class-wide effect for benzimidazoles.[7][8] |

| L. sigmodontis in gerbils | 50 mg/kg this compound + ABZ | 5 days | >99% | Mediated a significant 88% reduction in adult worm burden.[7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vitro B. malayi Microfilariae Assay

This assay is a primary screen to determine the direct anti-Wolbachia activity of compounds within the filarial worm.

-

Source of Microfilariae (mf): B. malayi mf are obtained from the peritoneal cavity of patently infected Mongolian gerbils (Meriones unguiculatus).[1]

-

Culture Conditions: Approximately 8,000 mf per well are incubated in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) to prevent external contamination.[1]

-

Compound Incubation: A serial dilution of the test compound (e.g., this compound) is added to the wells. The plates are incubated for 6 days at 37°C in a 5% CO₂ atmosphere.[1]

-

Endpoint Analysis:

-

Motility Assessment: Worm viability and motility are assessed via microscopy.[1]

-

DNA Extraction & qPCR: DNA is extracted from the mf. Quantitative PCR is performed to determine the ratio of the Wolbachia surface protein gene (wsp) to the nematode glutathione S-transferase gene (gst). This ratio provides a quantitative measure of the Wolbachia load.[1]

-

EC₅₀ Calculation: The concentration of the compound that reduces the wsp:gst ratio by 50% is calculated as the EC₅₀ value.

-

In Vivo Brugia malayi SCID Mouse Model

This model evaluates the efficacy of compounds against adult B. malayi worms.

-

Infection: Severe Combined Immunodeficient (SCID) mice are implanted subcutaneously with adult male and female B. malayi worms. This model allows for the long-term survival of the adult worms.

-

Treatment: After a period to allow the worms to establish, mice are treated orally with the test compound (e.g., 100 mg/kg this compound) or vehicle control for a defined period, such as 7 days.[4]

-

Worm Recovery: At a set time point post-treatment (e.g., 6 weeks), adult female worms are recovered.

-

Endpoint Analysis:

In Vivo Litomosoides sigmodontis Gerbil Model

This model provides a more complete host-parasite system where microfilariae circulate in the blood.

-

Infection: Mongolian gerbils are infected with L3 larvae of L. sigmodontis.

-

Treatment: Once the infection is patent (circulating microfilariae are present), the gerbils are treated orally with the test compound (e.g., 50 or 100 mg/kg this compound, twice daily) for a specified duration.[1]

-

Monitoring:

-

Endpoint Analysis: Wolbachia loads in the recovered adult female worms are quantified by qPCR.[1]

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes involved in the evaluation of this compound.

Caption: Drug discovery and preclinical validation workflow for this compound.

Caption: Mechanism of macrofilaricidal action via Wolbachia depletion by this compound.

References

- 1. pnas.org [pnas.org]

- 2. This compound, a highly specific anti- Wolbachia drug candidate for a short-course treatment of filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]

- 4. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis [frontiersin.org]

- 8. Combinations of the azaquinazoline anti-Wolbachia agent, this compound, with benzimidazole anthelmintics synergise to mediate sub-seven-day sterilising and curative efficacies in experimental models of filariasis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Fast-Kill Kinetics of AWZ1066S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AWZ1066S is a novel, potent, and highly specific anti-Wolbachia drug candidate developed for the treatment of filariasis, including onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis).[1][2][3][4][5] These debilitating neglected tropical diseases affect over 157 million people globally.[1][2][3] The current therapeutic strategy targeting the essential endosymbiont Wolbachia within the filarial nematodes has been clinically validated to achieve a macrofilaricidal effect, leading to the sterilization and death of the adult worms.[2][3][5] However, existing treatments like doxycycline require prolonged administration (4-6 weeks), limiting their widespread use.[2][6] this compound has emerged from a lead optimization program, demonstrating superior efficacy in preclinical models with the potential for a much shorter treatment course of 7 days or less.[2][3][4][5] A key feature of this compound is its rapid-kill kinetics, suggesting a unique mechanism of action compared to other anti-Wolbachia agents.[1][2][7][8] This guide provides an in-depth analysis of the fast-kill kinetics of this compound, detailing the experimental protocols and presenting the key data that underscore its potential as a transformative treatment for filariasis.

Quantitative Data Summary

The rapid action of this compound has been demonstrated in time-kill assays, where its efficacy was compared with other known anti-Wolbachia antibiotics. The data clearly indicates that this compound achieves a significant reduction in Wolbachia load in a much shorter timeframe.

| Drug | Exposure Time (Days) | Mean Wolbachia Reduction (%) | Reference Compound |

| This compound | 1 | ~90% | Doxycycline |

| This compound | 2 | >95% | Minocycline |

| This compound | 6 | >99% | Moxifloxacin |

| Doxycycline | 6 | ~80% | - |

| Minocycline | 6 | ~90% | - |

| Moxifloxacin | 6 | ~70% | - |

| Rifampicin | 6 | ~60% | - |

| (Data summarized from Hong et al., 2019) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's fast-kill kinetics.

In Vitro Time-Kill Assay

This assay was designed to determine the rate at which this compound kills Wolbachia in comparison to other antibiotics.

Objective: To assess the time-dependent bactericidal activity of this compound against Wolbachia endosymbionts within Brugia malayi microfilariae.

Methodology:

-

Parasite Culture: Brugia malayi microfilariae are cultured in vitro.

-

Drug Exposure: A panel of anti-Wolbachia drugs, including this compound, doxycycline, minocycline, moxifloxacin, and rifampicin, are added to the microfilariae cultures at a concentration of 10 times their respective EC50 values.[7]

-

Time Points: The drug exposure is carried out for varying durations, typically 1, 2, and 6 days.[1][2][7][8]

-

Wash Step: At the end of each exposure interval, a wash step is performed to remove the drug from the culture medium.[7]

-

Quantification of Wolbachia: The reduction in Wolbachia load is quantified using a quantitative polymerase chain reaction (qPCR) assay targeting a specific Wolbachia gene (e.g., wsp).

-

Data Analysis: The percentage reduction of Wolbachia is calculated relative to a vehicle-treated control group. The data is typically expressed as the mean ± standard deviation of multiple replicates.[1][2][7][8]

In Vivo Efficacy Studies

In vivo studies in rodent models of filariasis are crucial for validating the in vitro findings and assessing the preclinical efficacy of this compound.

Objective: To evaluate the efficacy of a short-course treatment of this compound in reducing Wolbachia load and impacting the life cycle of filarial worms in infected animals.

Methodology:

-

Animal Models: Validated rodent models for filariasis are used, such as the Brugia malayi SCID mouse model and the Litomosoides sigmodontis gerbil model.[2]

-

Infection: Animals are infected with the respective filarial parasites.

-

Drug Administration: this compound is administered orally at specified doses (e.g., 50 or 100 mg/kg) for a short duration, typically 7 days.[2]

-

Assessment of Wolbachia Load: At a predetermined time point post-treatment (e.g., 18 weeks), the Wolbachia load in adult female worms is quantified by qPCR.[2]

-

Microfilaremia Monitoring: In the gerbil model, circulating microfilariae in the blood are monitored longitudinally to assess the impact on worm fertility and transmission potential.[2]

-

Data Analysis: The reduction in Wolbachia load and microfilaremia is compared between the this compound-treated groups and vehicle-treated controls.[2]

Visualizations

Experimental Workflow for In Vitro Time-Kill Assay

Caption: Workflow of the in vitro time-kill assay for this compound.

Proposed Mechanism of Action and Target Identification

The rapid-kill kinetics of this compound suggest a novel mechanism of action, distinct from antibiotics that inhibit protein synthesis.[1][2] To investigate this, a proteomic target identification approach was employed using photoreactive chemical probes.[1][8]

Caption: Proposed mechanism of this compound leading to rapid Wolbachia death.

Conclusion

The preclinical data on this compound strongly supports its development as a short-course, fast-acting treatment for filariasis. Its rapid-kill kinetics, as demonstrated in time-kill assays, represent a significant advantage over existing therapies. The unique mode of action, while still under investigation, further highlights the novelty of this compound. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field to further explore the potential of this compound and other novel anti-Wolbachia agents. The successful progression of this compound through clinical development could have a profound impact on the global efforts to eliminate onchocerciasis and lymphatic filariasis.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis | LCNTDR [londonntd.org]

- 4. research.edgehill.ac.uk [research.edgehill.ac.uk]

- 5. This compound, a highly specific anti- Wolbachia drug candidate for a short-course treatment of filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LSTM and UoL researchers design new anti-Wolbachia drug with potential to treat onchocerciasis and lymphatic filariasis | LSTM [lstmed.ac.uk]

- 7. This compound, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

AWZ1066S: A Novel Azaquinazoline Inhibitor of Filarial Embryogenesis Through Targeted Wolbachia Depletion

A Technical Guide for Researchers and Drug Development Professionals

Abstract